N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,2,4-triazol-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS/c12-7(6-2-1-3-13-6)10-11-4-8-9-5-11/h1-5H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHASISKMNBIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NN2C=NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide" IUPAC name and structure

An In-Depth Technical Guide to N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical identity, including its IUPAC name and structure. A plausible synthetic pathway is proposed with a step-by-step experimental protocol, grounded in established chemical principles for the formation of analogous structures. Furthermore, this document outlines the expected analytical and spectroscopic characteristics for the validation of the compound's identity and purity. The guide also explores potential therapeutic applications and mechanisms of action, drawing on the known biological activities of related thiophene and 1,2,4-triazole derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

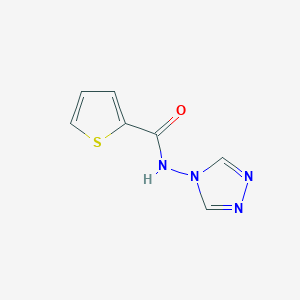

Chemical Identity and Structure

The molecule is composed of a thiophene-2-carboxamide core linked to a 4H-1,2,4-triazole ring via an amide bond.

-

Systematic IUPAC Name: N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide

-

Molecular Formula: C₇H₅N₅OS

-

Molecular Weight: 207.21 g/mol

Molecular Structure

The chemical structure consists of a five-membered thiophene ring with a carboxamide group at the 2-position. The nitrogen atom of the amide is bonded to the N4 position of a 4H-1,2,4-triazole ring.

Caption: 2D structure of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide.

Proposed Synthesis

A plausible and efficient synthesis of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide can be achieved through the coupling of thiophene-2-carbonyl chloride with 4-amino-4H-1,2,4-triazole. This method is a standard procedure for amide bond formation.

Synthesis Workflow

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of Thiophene-2-carbonyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-2-carboxylic acid (1.0 eq).

-

Add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude thiophene-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide

-

In a separate flask, dissolve 4-amino-4H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the freshly prepared thiophene-2-carbonyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound.

Analytical and Spectroscopic Characterization

The structural confirmation of the synthesized N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide would rely on a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the triazole protons (a singlet for the two equivalent C-H protons), thiophene protons (three distinct signals in the aromatic region), and the amide N-H proton (a broad singlet).[1][2] |

| ¹³C NMR | Resonances for the carbonyl carbon, and the carbons of the thiophene and triazole rings.[1][2] |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N stretching of the triazole ring.[3] |

| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

Potential Applications and Mechanism of Action

While the specific biological activity of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide is not yet reported, its structural motifs, the 1,2,4-triazole and thiophene rings, are prevalent in a wide range of biologically active compounds.[2][4][5]

Rationale for Potential Bioactivity

-

1,2,4-Triazole Core: This heterocycle is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents.[2][5] Its nitrogen atoms are crucial for coordinating with metallic cofactors in enzymes or participating in hydrogen bonding with biological targets.

-

Thiophene Moiety: Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[4] The thiophene ring can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties.

Potential Therapeutic Targets

Based on the activities of related compounds, N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide could be investigated for the following activities:

-

Antimicrobial and Antifungal Activity: Many thiophene-linked 1,2,4-triazoles have shown promising activity against various bacterial and fungal strains.[2]

-

Anticancer Activity: The combination of these two rings has been explored in the design of novel anticancer agents, potentially acting as kinase inhibitors or antimitotic agents.[2][4]

-

Anticonvulsant Activity: Derivatives of 4-amino-4H-1,2,4-triazole have been synthesized and evaluated for their anticonvulsant properties.[6]

Postulated Mechanism of Action

A potential mechanism of action could involve the inhibition of key enzymes through the coordination of the triazole nitrogen atoms with active site metal ions or through hydrogen bonding and hydrophobic interactions within the enzyme's binding pocket.

Caption: Postulated mechanism of action and potential therapeutic outcomes.

Conclusion

N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide represents a promising scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The anticipated biological activities, based on the rich pharmacology of its constituent heterocycles, warrant further investigation into its potential as an antimicrobial, anticancer, or anticonvulsant agent. Future studies should focus on the synthesis and in vitro screening of this compound to validate these hypotheses.

References

- PubChem. N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl] - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5312129.

-

AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. 2022. Available at: [Link].

-

MDPI. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. 2024. Available at: [Link].

-

MolPort. 5-propyl-N-(4H-1,2,4-triazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. Available at: [Link].

-

International Journal of Pharmaceutical and Life Sciences. Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Available at: [Link].

-

PMC. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. 2024. Available at: [Link].

-

An-Najah Staff. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. 2022. Available at: [Link].

-

Journal of Population Therapeutics and Clinical Pharmacology. Synthesis methods of 1,2,4-triazole-3-thiones: review. 2024. Available at: [Link].

-

PubChem. 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide. Available at: [Link].

-

PMC. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link].

-

SciSpace. Synthesis and spectral characteristics of N-(1-([1][7][8]triazolo[3,4-b][2][7][8]thiadiazol-6-ylamino). Available at: [Link].

-

Hacettepe University Journal of the Faculty of Pharmacy. Prospects For the Search For New Biologically Active Compounds Among the Derivatives of the Heterocyclic System of 1,2,4-Triazol. Available at: [Link].

-

PMC. Theoretical insights into the optoelectronic and charge-transfer characteristics of 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid. Available at: [Link].

-

SpringerLink. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. 2023. Available at: [Link].

-

Proceedings of the YSU. Chemistry SYNTHESIS OF NEW DERIVATIVES OF 1,2,4-TRIAZOLES Introduction. It is known that the majority of medicinal drugs contain. Available at: [Link].

-

ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. 2021. Available at: [Link].

-

MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. 2025. Available at: [Link].

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. mdpi.com [mdpi.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. staff.najah.edu [staff.najah.edu]

- 5. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-5-methylthiophene-2-carboxamide | C32H29F3N4O4S2 | CID 5312129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-propyl-N-(4H-1,2,4-triazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | Molport-019-894-356 | Novel [molport.com]

Biological Activity of 1,2,4-Triazole Containing Compounds: A Technical Guide

Executive Summary

The 1,2,4-triazole ring (

This guide provides a technical deep-dive into the biological mechanisms, structure-activity relationships (SAR), and validation protocols for 1,2,4-triazole derivatives.[1][2] It moves beyond basic descriptions to explore the causal molecular interactions that drive potency and selectivity.

Part 1: The Pharmacophore & Structural Dynamics

Chemical Properties and Bioisosterism

The 1,2,4-triazole ring exists in tautomeric equilibrium, predominantly favoring the 1H-form over the 4H-form in solution.[3] Its utility stems from its ability to mimic amide and ester bonds (bioisosterism) while offering superior resistance to metabolic hydrolysis.

-

H-Bonding: The Nitrogen at position 2 (N2) and position 4 (N4) act as hydrogen bond acceptors, while N1 (in the 1H-tautomer) acts as a donor.

-

Coordination Chemistry: The N4 nitrogen is a potent ligand for metalloenzymes, a feature central to its antifungal mechanism (heme iron coordination).

Structure-Activity Relationship (SAR) Matrix

The biological profile is dictated by substitutions at the C3, C5, and N1 positions.

| Position | Substitution Type | Biological Impact | Causality |

| N1 | Alkyl/Aryl chains | Pharmacokinetic Modulation | Increases lipophilicity (LogP), enhancing membrane permeability and bioavailability. |

| C3 | Heterocyclic/Aryl | Target Affinity | Establishes |

| C5 | Thiol/Amine groups | Functional Reactivity | Thiol groups (–SH) often enhance antimicrobial activity but may introduce oxidation liability; used in Schiff base hybrids. |

Part 2: Antifungal Activity – The Gold Standard

The most established application of 1,2,4-triazoles is the inhibition of fungal ergosterol biosynthesis.[1][2] This mechanism is the foundation of the "azole" drug class.

Mechanism of Action: CYP51 Inhibition

Triazoles target Lanosterol 14

-

Binding: The N4 atom of the triazole ring coordinates axially with the heme iron (

) in the CYP51 active site. -

Blockade: This coordination prevents the binding of the natural substrate (lanosterol) and oxygen activation.

-

Result: Accumulation of toxic 14

-methylsterols and depletion of ergosterol, leading to membrane stress and fungal cell death.

Visualization: CYP51 Inhibition Pathway

Figure 1: Mechanism of action for 1,2,4-triazole antifungals. The drug blocks the conversion of Lanosterol to Ergosterol by binding the CYP51 heme iron.[2]

Part 3: Emerging Oncology Applications

Recent research (2022-2025) has expanded the triazole utility into oncology, specifically through hybridization strategies (e.g., Indole-Triazole hybrids).[7]

Tubulin Polymerization Inhibition

Certain 1,2,4-triazole derivatives bind to the colchicine-binding site of tubulin.[7][8]

-

Mechanism: They disrupt the dynamic equilibrium of microtubule assembly.[8]

-

Effect: Induces cell cycle arrest at the G2/M phase, leading to apoptosis.[7][9]

-

Key Hybrid: Indole-based 1,2,4-triazoles have shown

values in the nanomolar range against HeLa and MCF-7 cell lines.[7]

Kinase Inhibition

Triazoles act as ATP-competitive inhibitors for kinases such as EGFR and VEGFR-2 . The nitrogen atoms in the ring mimic the adenine moiety of ATP, allowing for hydrogen bonding with the hinge region of the kinase.

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for 1,2,4-triazole research.

Synthesis: The Pellizzari Reaction (Modified)

While "Click" chemistry is used for 1,2,3-triazoles, the Pellizzari reaction is the classical route for 1,2,4-triazoles.

Objective: Synthesis of 3,5-disubstituted-1,2,4-triazole. Reaction: Condensation of an amide with a hydrazide.[10][11][12][13]

Step-by-Step Protocol:

-

Reagents: Mix equimolar amounts of Benzamide (10 mmol) and Benzoyl Hydrazide (10 mmol).

-

Conditions: Heat the mixture (neat or in high-boiling solvent like ethylene glycol) to 140–160°C for 4–6 hours. Note: Microwave irradiation (150°C, 20 min) significantly improves yield and purity.

-

Work-up: Cool to room temperature. Triturate the solid residue with cold ethanol.

-

Purification: Recrystallize from ethanol/water (8:2).

-

Validation: Confirm structure via

-NMR (look for absence of -NHNH2 protons) and Mass Spectrometry.

Visualization: Synthetic Workflow

Figure 2: The Pellizzari reaction pathway for synthesizing 1,2,4-triazole scaffolds.

Biological Assay: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

-

Preparation: Dissolve triazole compound in DMSO (stock 1 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium in a 96-well plate.

-

Inoculation: Add

of fungal suspension ( -

Incubation: Incubate at 35°C for 24–48 hours.

-

Readout: Visual score or spectrophotometric reading (

). The MIC is the lowest concentration showing 100% growth inhibition compared to control.

References

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. National Institutes of Health (PMC). [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link][14]

-

Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI. [Link]

-

Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. isres.org [isres.org]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide

Introduction: Rationale for Investigation

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] A promising strategy in medicinal chemistry involves the hybridization of known bioactive scaffolds to create new chemical entities with potentially enhanced or novel mechanisms of action. The compound N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide represents such a hybrid, integrating two pharmacologically significant moieties:

-

1,2,4-Triazole: This heterocyclic ring is the core component of numerous antifungal drugs, including fluconazole and itraconazole.[2] The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] Disruption of this pathway compromises membrane integrity, leading to fungal cell death or growth inhibition.[4]

-

Thiophene-2-carboxamide: Thiophene-based structures are recognized as "privileged pharmacophores" in medicinal chemistry, appearing in a wide array of approved drugs.[5] Thiophene carboxamide derivatives, in particular, have demonstrated a broad spectrum of biological activities, including significant antibacterial efficacy against both Gram-positive and Gram-negative pathogens.[6][7]

The conjugation of these two scaffolds in N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide presents a compelling candidate for antimicrobial investigation. This guide provides a comprehensive, field-proven framework for researchers to systematically evaluate its antimicrobial spectrum and potency, adhering to internationally recognized standards. We will progress from initial qualitative screening to rigorous quantitative assessment, ensuring the generation of reliable and reproducible data crucial for drug development.

Part 1: Foundational Workflow for Antimicrobial Profiling

The evaluation of a novel compound requires a structured, multi-step approach. This workflow ensures an efficient use of resources by starting with broad screening methods before committing to more intensive quantitative assays. The primary objective is to first determine if the compound exhibits any antimicrobial activity and then to precisely quantify its potency.

Figure 2. Workflow for the Broth Microdilution MIC Assay.

Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (MHB). For fungi, RPMI-1640 medium is standard. [8]* Plates: Sterile 96-well, U-bottom microtiter plates.

-

Test Compound & Controls: As described in Protocol 2.1.

-

Inoculum: Prepared and standardized to 0.5 McFarland, then diluted to achieve a final concentration in the wells of approximately 5 x 10⁵ CFU/mL. [9] Procedure:

-

Plate Preparation: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: Prepare a solution of the test compound in MHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.

-

Serial Dilution: Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution process from well 2 to well 10. Discard the final 100 µL from well 10. This creates a gradient of decreasing compound concentrations across wells 1-10.

-

Control Wells:

-

Well 11: Positive (Growth) Control. Contains 100 µL of MHB and will be inoculated.

-

Well 12: Negative (Sterility) Control. Contains 200 µL of MHB only and will not be inoculated.

-

-

Inoculation: Prepare the standardized inoculum as described in Protocol 2.1. Perform a further dilution (typically 1:100) in MHB to achieve a working suspension of ~1 x 10⁶ CFU/mL. Add 100 µL of this working suspension to wells 1 through 11. The final volume in each well is now 200 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL. The compound concentrations have also been diluted by half to their final test concentrations.

-

Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the test compound in which there is no visible growth (i.e., the first clear well). [10]The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Part 4: Determining Cidal vs. Static Activity: The MBC/MFC Assay

The MIC value reveals the concentration that inhibits growth but does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. [11]The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) test is a crucial follow-up to determine the lowest concentration that results in microbial death. [12][13]

Protocol 4.1: MBC/MFC Determination

Figure 3. Workflow for MBC/MFC Determination post-MIC.

Procedure:

-

Selection of Wells: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.

-

Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a standardized volume (e.g., 100 µL) from each of these wells onto a separate, appropriately labeled antibiotic-free agar plate (e.g., MHA). [14]3. Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is clearly visible on a plate subcultured from the growth control well.

-

MBC/MFC Determination: After incubation, count the number of colony-forming units (CFUs) on each plate. The MBC (or MFC) is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or a 3-log₁₀) reduction in the number of CFUs compared to the initial inoculum count. [12][15]

Part 5: Data Interpretation and Trustworthiness

Quality Control (QC): For all assays, it is imperative to run QC strains for which acceptable performance ranges have been established by bodies like CLSI. [8][16]For example, when testing E. coli ATCC 25922, the MIC for a control antibiotic like ampicillin should fall within its published acceptable range. This validates the test system, including the media, inoculum, and incubation conditions. [17] Interpreting MIC vs. MBC: The relationship between the MBC and MIC is a key indicator of the compound's mode of action.

-

Bactericidal/Fungicidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4). [11][14]* Bacteriostatic/Fungistatic: If the MBC is greater than four times the MIC (MBC/MIC > 4). [14] Data Summary Table:

| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 25923 | Record Value | Record Value | Calculate | e.g., Bactericidal |

| E. coli ATCC 25922 | Record Value | Record Value | Calculate | e.g., Bacteriostatic |

| C. albicans ATCC 90028 | Record Value | Record Value | Calculate | e.g., Fungicidal |

Conclusion

This document outlines a standardized, robust, and scientifically-grounded approach to characterizing the antimicrobial properties of the novel compound N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide. By following this workflow—from broad qualitative screening to precise quantitative determination of MIC and MBC/MFC values—researchers can generate high-quality, reproducible data. This information is fundamental for establishing a comprehensive antimicrobial profile, guiding further structure-activity relationship (SAR) studies, and ultimately determining the therapeutic potential of this promising hybrid molecule in the fight against infectious diseases.

References

-

Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). EBSCO. Retrieved February 23, 2026, from [Link]

-

Sharma, D., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Mechanisms of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017). Symbiosis. Available at: [Link]

-

Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. Retrieved February 23, 2026, from [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

-

Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved February 23, 2026, from [Link]

-

Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved February 23, 2026, from [Link]

-

Khan, Z. A., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI. Available at: [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Available at: [Link]

-

Al-Abdullah, N. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. Available at: [Link]

-

The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Available at: [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

-

Hafez, H. N., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI. Available at: [Link]

-

M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (n.d.). Clinical and Laboratory Standards Institute. Retrieved February 23, 2026, from [Link]

-

EUCAST Disk Diffusion Guide v6.0. (2019). Scribd. Available at: [Link]

-

EUCAST disk diffusion method. (2024). Slideshare. Available at: [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Inter-American Institute for Cooperation on Agriculture. Retrieved February 23, 2026, from [Link]

-

Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases. Available at: [Link]

-

The EUCAST disk diffusion method for anaerobic bacteria. (2025). NAK Deutschland. Available at: [Link]

-

CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019). Clinical and Laboratory Standards Institute. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

-

Susceptibility Testing. (n.d.). MSD Manual Professional Edition. Retrieved February 23, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). World Organisation for Animal Health. Available at: [Link]

-

Versatile thiophene 2-carboxamide derivatives. (2023). ResearchGate. Available at: [Link]

-

Onkol, T., et al. (2012). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available at: [Link]

-

Roman, G. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

Kumar, D. A. (2017). Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory. Der Pharma Chemica. Available at: [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems. Available at: [Link]

-

M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. (2017). Clinical and Laboratory Standards Institute. Available at: [Link]

-

Wang, B. L., et al. (2018). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole thioether derivatives bearing a quinazoline moiety. Archiv der Pharmazie. Available at: [Link]

-

Mange, Y. J., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2012). Der Pharma Chemica. Available at: [Link]

-

Hafez, H. N., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2025). ACS Omega. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2019). KTU AVES. Available at: [Link]

Sources

- 1. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. ovid.com [ovid.com]

- 10. pdb.apec.org [pdb.apec.org]

- 11. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. microchemlab.com [microchemlab.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. woah.org [woah.org]

Application Note: Enzyme Inhibition Profiling of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide

This Application Note is designed for researchers investigating N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide as a bioactive scaffold. Based on the structural pharmacophores (thiophene ring fused with a triazole moiety via an amide linker), this compound is classified as a privileged structure with high potential for inhibiting metalloenzymes (e.g., Urease, Alpha-Glucosidase) and serine hydrolases (e.g., Acetylcholinesterase).

The following guide provides a standardized protocol for profiling this compound against Alpha-Glucosidase (metabolic target) and Acetylcholinesterase (neurological target), reflecting the most relevant literature on this chemical class.

Compound ID: N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide Class: Thiophene-Triazole Hybrid Primary Applications: Metabolic Regulation (Diabetes), Neuroprotection (Alzheimer's), Antimicrobial Screening. Document Type: Technical Protocol & Screening Guide

Introduction & Pharmacological Rationale[1][2][3][4][5][6]

N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide represents a hybrid pharmacophore combining the lipophilic, electron-rich thiophene ring with the polar, hydrogen-bond-donating 1,2,4-triazole core.

Structural Mechanism of Action

-

Thiophene Moiety: Acts as a bioisostere for phenyl rings but with higher electron density, facilitating hydrophobic interactions (π-π stacking) within enzyme active sites (e.g., the peripheral anionic site of AChE).

-

Carboxamide Linker (-CONH-): Provides essential hydrogen bond donor/acceptor points, often anchoring the molecule to amino acid residues (e.g., Serine, Histidine) in the catalytic triad.

-

1,2,4-Triazole Ring: A key pharmacophore for coordinating with metal ions (e.g., Zn²⁺ in Carbonic Anhydrase or Ni²⁺ in Urease) and forming dipole-dipole interactions in the active site gorge of hydrolases.

Target Potential

Literature on analogous thiophene-triazole hybrids identifies two primary enzyme families for screening:

-

Alpha-Glucosidase: Inhibition controls post-prandial hyperglycemia (Type 2 Diabetes management).

-

Acetylcholinesterase (AChE): Inhibition increases acetylcholine levels, a standard therapeutic strategy for Alzheimer's disease.

Material Preparation

Solubility & Stock Solutions

The compound is moderately lipophilic. Proper solubilization is critical to prevent precipitation during aqueous enzyme assays.

-

Solvent: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade (>99.9%).

-

Stock Concentration: Prepare a 10 mM master stock.

-

Calculation: MW ≈ 194.21 g/mol . Dissolve 1.94 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute with assay buffer immediately prior to use. Ensure final DMSO concentration in the assay well is < 2% (v/v) to avoid denaturing the enzyme.

Protocol A: Alpha-Glucosidase Inhibition Assay

Objective: Determine the IC₅₀ value of the compound against

Reagents

-

Enzyme:

-Glucosidase (Sigma-Aldrich, Type I, lyophilized powder). -

Substrate: p-Nitrophenyl

-D-glucopyranoside (pNPG). -

Buffer: 50 mM Phosphate Buffer (pH 6.8).

Experimental Workflow

-

Enzyme Prep: Dissolve 1 mg

-glucosidase in 100 mL phosphate buffer (0.1 U/mL). Keep on ice. -

Substrate Prep: Prepare 10 mM pNPG in phosphate buffer.

-

Plate Setup (96-well plate):

| Component | Test Well (µL) | Blank Well (µL) | Control Well (µL) |

| Phosphate Buffer | 20 | 40 | 20 |

| Compound (Various Conc.) | 20 | 20 | - |

| DMSO (Vehicle) | - | - | 20 |

| Enzyme Solution | 40 | - | 40 |

| Incubation 1 | 10 min @ 37°C | 10 min @ 37°C | 10 min @ 37°C |

| pNPG Substrate | 20 | 20 | 20 |

| Incubation 2 | 20 min @ 37°C | 20 min @ 37°C | 20 min @ 37°C |

| Stop Solution (0.1M Na₂CO₃) | 100 | 100 | 100 |

-

Detection: Measure Absorbance at 405 nm (release of p-nitrophenol).

Data Analysis

Calculate % Inhibition using the formula:

-

IC₅₀ Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay

Objective: Evaluate neuroprotective potential via the Ellman Method.

Reagents

-

Enzyme: AChE (from Electrophorus electricus).

-

Substrate: Acetylthiocholine Iodide (ATChI).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

-

Buffer: 100 mM Phosphate Buffer (pH 8.0).

-

Control: Galantamine or Donepezil.

Experimental Workflow

-

Pre-Incubation:

-

Mix 140 µL Buffer + 20 µL Enzyme Solution + 20 µL Test Compound.

-

Incubate for 15 minutes at 25°C.

-

-

Reaction Initiation:

-

Add 10 µL DTNB (10 mM).

-

Add 10 µL ATChI (15 mM).

-

-

Kinetic Measurement:

-

Immediately read Absorbance at 412 nm every 30 seconds for 5 minutes.

-

Calculate the velocity (

) of the reaction (slope of Abs vs. Time).

-

Visualization: Ellman's Assay Logic

Caption: Schematic of the Ellman Assay. The inhibitor blocks AChE, preventing the formation of Thiocholine, thereby reducing the yellow colorimetric signal.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Well | Compound insolubility in aqueous buffer. | Reduce final concentration. Ensure DMSO < 2%. Add 0.01% Triton X-100 to buffer. |

| High Background Signal | Compound absorbs at detection wavelength. | Run a "Compound Blank" (Buffer + Compound + No Enzyme) and subtract this value. |

| No Inhibition Observed | Enzyme concentration too high. | Titrate enzyme to ensure linear velocity; use minimal effective concentration. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Measure initial velocity ( |

References

-

Structure-Activity Relationships of Triazole Derivatives: Zhou, C. H., & Wang, Y. (2012). Recent researches in triazole compounds as medicinal drugs.[1][3][4][5][2] Current Medicinal Chemistry.

-

Thiophene-Triazole Hybrids as Enzyme Inhibitors: Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.

-

Ellman's Assay Protocol: Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

-

Alpha-Glucosidase Inhibition by Triazoles: Taha, M., et al. (2016).[1] Synthesis of novel 1,2,4-triazole derivatives as potent α-glucosidase inhibitors.[1] Bioorganic Chemistry.

Sources

"N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide" for high-throughput screening

Application Note: High-Throughput Screening (HTS) of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide Scaffolds

Executive Summary

N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide represents a critical chemical scaffold in modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries. Chemically, it features a thiophene ring linked via a carboxamide bond to the N-4 position of a 1,2,4-triazole. This specific connectivity creates a "hydrazide-like" motif (

While this scaffold offers unique hydrogen-bonding vectors for targets such as Kinases (e.g., CDK2) , GABA-A receptors , and DNA Gyrase , it presents specific challenges in HTS. These include solubility limits, potential metal chelation, and "frequent hitter" behavior if not properly triaged.

This guide provides a standardized protocol for managing, screening, and validating this compound class, ensuring data integrity and minimizing false positives.

Chemical Properties & Compound Management

Successful HTS begins with the integrity of the input library. This scaffold requires specific handling to prevent precipitation and degradation.

Physicochemical Profile

| Property | Value / Characteristic | Impact on HTS |

| Molecular Weight | ~194.2 Da | Fragment-like; suitable for high-concentration screening. |

| LogP | ~0.8 - 1.2 | Moderate lipophilicity; generally soluble in DMSO. |

| Solubility (DMSO) | High (>50 mM) | Excellent for acoustic dispensing stocks. |

| Solubility (Aqueous) | Low (<100 µM) | Critical Risk: Precipitation in assay buffer if >1% DMSO. |

| UV Absorbance | Thiophene ring absorbs UV; may interfere with | |

| Stability | Amide/Hydrazide linkage | Stable at pH 7.4; avoid strong acids/bases which may hydrolyze the amide. |

Stock Preparation Protocol

Objective: Create a stable 10 mM stock solution for acoustic dispensing.

-

Weighing: Weigh 1.94 mg of solid compound into a chemically resistant glass vial (amber).

-

Dissolution: Add 1.0 mL of anhydrous DMSO (99.9%, molecular biology grade).

-

Note: Avoid hydrated DMSO; water uptake can accelerate hydrolysis over long-term storage.

-

-

Mixing: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

-

QC Check: Inspect visually for clarity. Centrifuge at 1,000 x g for 1 minute to pellet any insoluble impurities.

-

Storage: Store at -20°C in varying aliquots to minimize freeze-thaw cycles.

HTS Assay Protocol: Kinase Inhibition (Case Study)

This protocol uses CDK2/CyclinE as a representative target, utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This scaffold is often screened against ATP-binding sites.

Experimental Workflow Diagram

Figure 1: Standard HTS workflow for kinase screening using acoustic dispensing to minimize DMSO carryover.

Step-by-Step Procedure

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

-

Enzyme: Recombinant CDK2/CyclinE (0.5 nM final).

-

Substrate: Biotinylated peptide substrate (100 nM final).

-

ATP:

concentration (e.g., 50 µM).

Steps:

-

Compound Spotting: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 10 nL of compound stock (10 mM) into a 384-well low-volume white plate.

-

Final Concentration: 10 µM (assuming 10 µL assay volume).

-

Controls: Spot 10 nL pure DMSO into Columns 1 and 2 (High Control/Min Inhibition) and 10 nL of Staurosporine (1 mM) into Columns 23 and 24 (Low Control/Max Inhibition).

-

-

Enzyme Addition: Dispense 5 µL of Enzyme Solution (2x concentration) into the plate.

-

Critical: Centrifuge plate at 1,000 rpm for 30s to ensure compound-enzyme contact.

-

Pre-incubation: Incubate for 15 minutes at RT. This allows the scaffold to bind the active site before competition with ATP begins.

-

-

Reaction Initiation: Dispense 5 µL of Substrate/ATP Mix (2x concentration).

-

Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).

-

Detection: Add 10 µL of Stop/Detection Buffer (containing EDTA to stop the kinase reaction and Eu-labeled antibody + APC-labeled streptavidin).

-

Readout: Measure TR-FRET signal (Ex 337 nm, Em 665/620 nm) after 1 hour equilibration.

Hit Triage & Validation (The "Self-Validating" System)

The N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide scaffold contains a donor-acceptor motif that can lead to specific false-positive mechanisms.

Mechanism of Interference

-

Metal Chelation: The

motif can chelate Mg²⁺ ions in the kinase buffer, inhibiting the enzyme by starving it of its cofactor rather than binding the active site. -

Redox Cycling: While less common than in catechols, thiophene derivatives can sometimes undergo oxidative metabolism or redox cycling in DTT-free buffers.

-

Aggregation: At >10 µM, hydrophobic fragments may form colloidal aggregates that sequester the enzyme.

Triage Logic Diagram

Figure 2: Logic gate for validating hits from this scaffold class. Note the specific check for Metal Chelation (SaturateMg) required for this specific chemical structure.

Validation Protocols

A. The "Detergent Shift" (Aggregation Check)

-

Rationale: Colloidal aggregates are disrupted by non-ionic detergents.

-

Protocol: Re-run the IC50 assay with 0.05% Triton X-100 (instead of 0.01% Brij-35).

-

Result: If IC50 increases significantly (e.g., from 1 µM to >50 µM), the compound is a false-positive aggregator.

B. The "Magnesium Shift" (Chelation Check)

-

Rationale: If the compound inhibits by binding Mg²⁺, adding excess Mg²⁺ will outcompete the compound.

-

Protocol: Re-run IC50 with 50 mM MgCl₂ (vs standard 10 mM).

-

Result: A right-shift in the IC50 curve indicates the compound is acting as a metal chelator, not a protein binder.

Data Analysis & SAR Implications

When analyzing HTS data for this scaffold, look for specific structure-activity relationships (SAR) to confirm genuine binding:

-

Thiophene Substitution: The thiophene ring is often the "head group" fitting into a hydrophobic pocket. Substitution at the 5-position (e.g., with Bromine or Methyl) should modulate potency. If all thiophene analogs have identical IC50s, suspect non-specific binding.

-

Triazole Vector: The 1,2,4-triazole ring provides H-bond acceptors. Methylation of the triazole carbons often destroys potency if the ring is involved in key water-mediated bridges.

Summary Table: Troubleshooting Common Issues

| Observation | Probable Cause | Corrective Action |

| Precipitation in well | Low aqueous solubility | Reduce final concentration to <10 µM; Ensure DMSO <1%. |

| Steep Hill Slope (>2.0) | Aggregation | Perform Detergent Shift assay (Protocol 4.3.A). |

| High Background Fluorescence | Compound Autofluorescence | Check signal in "No Enzyme" controls. Use Red-shifted dyes (e.g., Alexa647). |

| Potency loss with high Mg²⁺ | Metal Chelation | Flag as potential chelator; likely not a developable hit. |

References

-

Structural Insights: Al-Wahaibi, L.H., et al. (2024).[1] "Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial Profiles." Molecules, 29(16). Link

-

Scaffold Activity: Plech, T., et al. (2014). "Studies on the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones." European Journal of Medicinal Chemistry, 86, 690-699. Link

-

HTS Interference: Baell, J.B., & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

-

Kinase Screening: Zhang, J., et al. (2009). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link

Sources

Application Note: Development and Evaluation of 1,2,4-Triazole Derivatives as Antifungal Agents

[1][2][3]

Introduction & Mechanism of Action

The 1,2,4-triazole scaffold represents the cornerstone of modern antifungal pharmacotherapy (e.g., fluconazole, voriconazole, posaconazole). Unlike imidazoles, 1,2,4-triazoles offer superior specificity for fungal enzymes over mammalian homologs, resulting in an improved safety profile.

The Target: CYP51 (Erg11)

The primary mechanism of action is the inhibition of lanosterol 14

Mechanism Cascade:

-

Binding: The N4 nitrogen of the triazole ring coordinates with the heme iron of CYP51.[3]

-

Inhibition: This blocks the substrate (lanosterol) from binding and prevents the removal of the 14

-methyl group. -

Toxicity: Accumulation of toxic 14

-methylsterols (e.g., lanosterol, 4,14-dimethylzymosterol) disrupts membrane packing. -

Lethality: Depletion of ergosterol arrests cell growth (fungistatic) or causes membrane rupture (fungicidal), depending on the concentration and species.

Visualizing the Pathway

Figure 1: The Ergosterol Biosynthesis Pathway and Triazole Intervention Points.

Caption: Disruption of ergosterol synthesis by 1,2,4-triazoles via CYP51 inhibition, leading to toxic sterol buildup and membrane failure.

Protocol: Compound Preparation & Handling[5]

Accurate biological evaluation begins with proper chemical handling. 1,2,4-triazoles are generally lipophilic; improper solubilization causes precipitation in aqueous media, leading to false-negative MICs.

Materials:

-

Dimethyl sulfoxide (DMSO), anhydrous,

99.9% (Sigma-Aldrich). -

0.22

m PTFE syringe filters (for sterilization if not synthesizing under sterile conditions).

Procedure:

-

Weighing: Weigh the solid derivative into a sterile glass vial.

-

Stock Solution: Dissolve in 100% DMSO to a concentration of 1600

g/mL (or 100x the highest desired test concentration).-

Note: Avoid using water or ethanol for initial stocks as triazoles may crash out.

-

-

Visual Inspection: Vortex for 30 seconds. Ensure the solution is perfectly clear. If turbid, sonicate for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 50

L) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: In Vitro Antifungal Susceptibility Testing (MIC)

This protocol synthesizes CLSI M27 (Yeasts) and EUCAST E.Def 7.3 standards. It is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Experimental Setup

-

Test Organisms:

-

Candida albicans (ATCC 90028) - Standard susceptible strain.

-

Candida parapsilosis (ATCC 22019) - Mandatory Quality Control (QC) strain.

-

Aspergillus fumigatus (ATCC 204305) - For mold testing (requires M38 modifications).

-

-

Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

-

Critical: Add 0.2% glucose (CLSI) or 2.0% glucose (EUCAST).[4] For initial screening, 2.0% often yields faster, more robust growth for reading.

-

Step-by-Step Methodology

-

Inoculum Preparation:

-

Subculture yeast on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

-

Pick 5 colonies and suspend in sterile saline (0.85%).

-

Adjust turbidity to 0.5 McFarland Standard (approx.

CFU/mL). -

Dilution: Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final test inoculum of

CFU/mL.

-

-

Plate Setup (96-well flat bottom):

-

Column 1: Negative Control (Media only).

-

Column 2: Growth Control (Media + Inoculum + DMSO vehicle).

-

Columns 3-12: Serial 2-fold dilutions of the 1,2,4-triazole derivative (Range: 64

g/mL down to 0.125 -

Note: Final DMSO concentration must be

to avoid solvent toxicity.

-

-

Incubation:

-

Seal plates with gas-permeable film.

-

Incubate at 35°C for 24 hours (fast growers) or 48 hours (standard).

-

-

Readout & Interpretation:

-

Visual: Look for the well with distinct inhibition compared to the Growth Control.

-

Spectrophotometric (Preferred): Read OD at 530 nm.

-

MIC Definition: The lowest concentration causing

50% inhibition of growth (IC50) compared to the drug-free control.

-

Quality Control (Self-Validation)

The assay is invalid if:

-

Growth control OD < 0.2.

-

C. parapsilosis (ATCC 22019) MIC for Fluconazole is outside the range of 1.0 - 4.0

g/mL .

Protocol: Mechanistic Validation (Sterol Quantitation)

To prove your derivative targets CYP51, you must demonstrate the depletion of ergosterol and accumulation of lanosterol.

Method: GC-MS Sterol Profiling.[5][6][7]

-

Treatment: Culture C. albicans in the presence of the derivative (at MIC value) for 16 hours. Include a Fluconazole control.

-

Saponification:

-

Harvest cells by centrifugation.

-

Resuspend in 3 mL of 25% alcoholic KOH (w/v).

-

Heat at 85°C for 1 hour (hydrolyzes sterol esters).

-

-

Extraction:

-

Cool to room temp.[5] Add 1 mL sterile water and 3 mL n-heptane .

-

Vortex vigorously for 3 minutes.

-

Collect the upper heptane layer (contains free sterols).

-

-

Derivatization (Critical for GC):

-

Evaporate heptane under nitrogen stream.

-

Add 100

L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent.

-

Target Ions: Look for m/z 396 (Ergosterol-TMS) and m/z 393 (Lanosterol-TMS).

-

Result: A potent CYP51 inhibitor will show a >90% drop in Ergosterol and a massive spike in Lanosterol.

-

Screening Workflow & Data Presentation

Efficient drug discovery requires a logical filter funnel.

Screening Funnel Diagram

Figure 2: Integrated Screening Workflow for 1,2,4-Triazole Candidates.

Caption: Step-by-step filtration of chemical library to identify safe, potent antifungal leads.

Data Reporting Template

Organize your data to calculate the Selectivity Index (SI) , which is

| Compound ID | R-Group Subst. | MIC ( | MIC ( | CC50 ( | Selectivity Index (SI) |

| TZ-01 | 2,4-difluoro | 0.25 | 1.0 | >64 | >256 (Excellent) |

| TZ-02 | 4-nitro | 32.0 | >64 | 16 | 0.5 (Toxic) |

| Fluconazole | (Control) | 0.50 | >64 | >100 | >200 |

References

-

Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27). [Link][8][9][10]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3). [Link][4]

-

Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology. [Link]

-

Müller, C., et al. (2017). A Universal Protocol for the Extraction and Analysis of Sterols from Yeast and Fungi by GC-MS. Springer Nature Protocols. [Link]

-

Peyton, L. R., et al. (2015). Triazole Antifungals: A Review of Pharmacology and Clinical Applications. Drugs of Today. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 9. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]

- 10. webstore.ansi.org [webstore.ansi.org]

Troubleshooting & Optimization

Technical Support Center: Crystallization of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide

Introduction: Welcome to the technical support guide for the crystallization of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide. This molecule, featuring a thiophene ring linked to a 1,2,4-triazole, belongs to a class of heterocyclic compounds with significant interest in medicinal and materials chemistry.[1][2][3] The crystallization of such compounds is a critical step for purification, characterization, and ensuring solid-state stability. However, it is often non-trivial. 1,2,4-triazole derivatives are particularly known for their propensity to exhibit polymorphism—the ability to exist in multiple crystalline forms.[4][5][6] These different forms can possess distinct physicochemical properties, including solubility, melting point, and stability, making controlled crystallization essential for reproducible downstream applications.[4][5]

This guide provides in-depth troubleshooting advice and protocols designed for researchers and drug development professionals to overcome common challenges encountered during the crystallization of this and structurally related compounds.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental failures in a question-and-answer format, providing both immediate remedies and the underlying scientific rationale.

Q1: My compound has completely "oiled out" and formed a viscous liquid instead of crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon that occurs when a compound precipitates from a solution at a temperature above its melting point.[7][8] In essence, the solute becomes supersaturated and separates as a liquid phase rather than a solid crystalline phase. This is often due to the cooling rate being too rapid or the chosen solvent being too effective at dissolving the compound, leading to a high concentration at the point of saturation.

Causality & Remediation Strategy:

-

Re-dissolve and Dilute: The most immediate step is to gently reheat the mixture to redissolve the oil. Once it is a clear solution again, add more of the primary (or "good") solvent, typically 10-25% of the original volume.[9] This increases the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

-

Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. After re-dissolving, insulate the flask by placing it on a non-conductive surface (like a cork ring or folded paper towels) and covering the top with a watch glass.[7] This slows heat loss, allowing molecules more time to orient themselves into an ordered crystal lattice.

-

Modify the Solvent System: If the above steps fail, consider changing the solvent. The current solvent may be too "good." Try re-running the crystallization in a solvent where the compound has slightly lower solubility at elevated temperatures. Alternatively, introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise into the heated, dissolved solution until slight turbidity appears, then reheat for clarity and cool slowly.

Q2: No crystals are forming, even after extended cooling and refrigeration. What are my next steps?

Answer:

The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation to initiate nucleation, the first step of crystallization.[8] This can happen if too much solvent was used or if the energy barrier for nucleation is too high.

Causality & Remediation Strategy:

-

Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line.[9] The microscopic imperfections created on the glass provide high-energy sites that can act as templates for crystal nucleation.

-

Introduce a Seed Crystal: If you have a small amount of the solid compound (even if impure), add a tiny speck to the cold solution.[9] This "seed" acts as a pre-formed template, bypassing the initial energy barrier for nucleation and allowing crystal growth to begin.

-

Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume), then allow it to cool again.[9] This increases the solute concentration, pushing it towards the necessary supersaturation.

-

Drastic Temperature Change: If cooling to 0°C or -20°C is ineffective, try a short-term "cold shock" by placing the flask in a dry ice/acetone bath for a few minutes. This can sometimes provide the thermodynamic push needed for nucleation, although it may lead to the formation of small crystals.

-

Utilize an Anti-Solvent: As described previously, slowly adding a miscible anti-solvent to your solution can dramatically decrease the compound's solubility and induce crystallization. This is a powerful technique when single-solvent systems fail.[10]

Q3: Crystals formed, but they appeared instantly as a fine powder or tiny needles. How can I obtain larger, higher-quality crystals?

Answer:

The rapid formation of a powder or microcrystals is a sign of excessive supersaturation, leading to mass nucleation rather than controlled crystal growth.[7][9] While this may be good for yield, it is poor for purity, as impurities can become trapped in the rapidly forming solid.[7]

Causality & Remediation Strategy:

-

Increase the Solvent Volume: The most reliable method is to repeat the crystallization with more solvent. Reheat the mixture until the solid dissolves, then add an additional 5-15% of the solvent.[7] This ensures the solution remains unsaturated for longer during the cooling phase, slowing the onset of crystallization and favoring growth over nucleation.

-

Insulate for Slow Cooling: Ensure the flask is well-insulated to slow the cooling rate. Avoid placing the hot flask directly on the benchtop or in an ice bath. A slower temperature drop provides a longer window for molecules to add to existing crystal faces in an orderly manner.[11]

-

Use a Smaller Flask: If the volume of your solvent is very low (e.g., less than 1 cm in height), the high surface-area-to-volume ratio can cause excessively fast cooling.[9] Switching to a smaller flask can help retain heat more effectively.

Q4: My crystallization yield is very low. What factors could be responsible?

Answer:

A low yield is a common issue that can stem from several factors, primarily related to the compound's residual solubility in the mother liquor or mechanical losses during processing.[7]

Causality & Remediation Strategy:

-

Excess Solvent: The most likely cause is using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[7] To recover more material, you can evaporate some of the solvent from the filtrate and cool it again for a second crop of crystals. Note that second-crop crystals are often less pure.

-

Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove impurities, your compound may have crystallized on the filter paper or in the funnel stem. To prevent this, ensure the filtration apparatus is pre-heated (e.g., with hot solvent or a heat lamp) and perform the filtration as quickly as possible.

-

Incomplete Precipitation: Ensure you have allowed sufficient time at a low temperature for the crystallization to complete. Also, check the pH of your solution; if your compound has ionizable groups, its solubility can be highly pH-dependent.[10]

-

Washing with the Wrong Solvent: When washing the filtered crystals, always use a small amount of ice-cold crystallization solvent. Using room-temperature solvent will redissolve some of your product.[11]

Q5: I have obtained crystals with different habits (e.g., needles vs. blocks) in separate experiments. Could I have polymorphs?

Answer:

Yes, obtaining different crystal habits under different conditions is a strong indicator of polymorphism, a known characteristic of 1,2,4-triazole derivatives.[4][6][12] Polymorphs are different crystal lattice arrangements of the same molecule, which can significantly affect its properties.

Causality & Remediation Strategy:

-

Systematic Screening: To control and understand the polymorphism, you must perform a systematic crystallization screen. Vary key parameters one at a time:

-

Solvent: Use a range of solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).[13]

-

Cooling Rate: Compare slow cooling (insulated flask) versus fast cooling (ice bath).

-

Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial at a constant temperature.

-

-

Characterize the Forms: Each distinct crystal form should be analyzed to confirm it is a true polymorph. The primary techniques for this are:

-

Powder X-ray Diffraction (PXRD): This is the definitive method. Different polymorphs will produce unique diffraction patterns.[5]

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique can reveal different melting points, solid-solid phase transitions, or desolvation events, helping to distinguish between forms.[5][12]

-

Microscopy: Visual inspection can often distinguish different crystal habits.

-

-

Selective Crystallization: Once the conditions that produce each polymorph are known, you can selectively crystallize the desired form by rigorously controlling the solvent, temperature profile, and seeding strategy.

Frequently Asked Questions (FAQs)

-

FAQ 1: What are the best starting solvents to screen for N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide? Given the molecule's structure containing amide, triazole, and thiophene moieties, a range of solvents should be screened. The amide and triazole groups suggest good solubility in polar solvents. A tiered approach is recommended.

Solvent Class Examples Expected Behavior Polar Protic Ethanol, Isopropanol, Methanol Likely to be good solvents for hot recrystallization.[11] Polar Aprotic Acetonitrile, Acetone, Ethyl Acetate Good candidates for single-solvent or mixed-solvent systems. High-Polarity Aprotic Dimethylformamide (DMF), DMSO Likely to be very good solvents; may be difficult to crystallize from directly but useful for solvent/anti-solvent methods.[14] Non-Polar Toluene, Heptane, Diethyl Ether Likely to be poor solvents; excellent candidates for use as anti-solvents.[10] -

FAQ 2: What is polymorphism and why is it particularly relevant for 1,2,4-triazole derivatives? Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] These different structures, or polymorphs, can have different stabilities, melting points, solubilities, and dissolution rates. For pharmaceutical compounds, this is critical as it can directly impact a drug's bioavailability and stability.[4] 1,2,4-triazole derivatives are prone to polymorphism due to their rigid ring structures and multiple hydrogen bond donors/acceptors, which allow for various stable packing arrangements in the crystal lattice.[6][12]

-

FAQ 3: How can I prepare my sample to ensure the best chance of successful crystallization? Purity is paramount. Crystallization is a purification technique, but high levels of impurities can inhibit nucleation or lead to oiling out.[7]

-

Initial Purity Check: Before attempting crystallization, assess the purity of your crude material (e.g., by TLC, LC-MS, or ¹H NMR).

-

Pre-Purification: If significant impurities are present, consider a preliminary purification step, such as column chromatography.

-

Decolorization: If your solution has a colored tint from minor, highly conjugated impurities, a charcoal treatment may be beneficial. Add a very small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon before cooling.[7]

-

Experimental Protocol: Systematic Solvent Screening for Crystallization

This protocol outlines a method for systematically identifying a suitable solvent system for crystallization.

-

Preparation: Place approximately 10-15 mg of your compound into several small test tubes or vials.

-

Solvent Addition (Room Temp): To each tube, add a different test solvent (see table above) dropwise, vortexing after each drop, until the solid dissolves or a volume of 2 mL is reached. Note the solubility at room temperature. Vials where the compound is freely soluble are not suitable for single-solvent recrystallization but are good candidates for anti-solvent methods.

-

Heating: For tubes in which the compound was poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

-

Cooling & Observation:

-

Allow the hot, saturated solutions to cool slowly to room temperature.

-

Observe for crystal formation. Note the time it takes for crystals to appear and their morphology (needles, plates, blocks).

-

If no crystals form, try inducing nucleation by scratching the inside of the vial.

-

If still no crystals form, place the vials in a refrigerator (4°C) and then a freezer (-20°C), observing at each stage.

-

-

Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which produces well-formed crystals upon slow cooling.[11]

Visualization: Troubleshooting Workflow

The following diagram illustrates the decision-making process when facing a common crystallization failure: no crystal formation.

Caption: Decision workflow for inducing crystal nucleation.

References

- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). International Journal of Modern Trends in Engineering and Research.

- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024).

- Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives. (n.d.).

- Troubleshooting Crystalliz

- Troubleshooting Crystalliz

- Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. (n.d.). RSC Publishing.

- Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conform

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1992). PubMed.

- Myer Kutz (Ed.). (n.d.). Crystallization of Organic Compounds. John Wiley & Sons.

- Guide for crystalliz

- How to Purify an organic compound via recrystallization or reprecipitation? (2025).

- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI.

- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). PMC.

- Effect of Solvent and Polymer Additives on Crystallization. (2004). Indian Journal of Pharmaceutical Sciences.

- Cocrystal Formation from Solvent Mixtures. (2010).

- Chemical Properties of Thiophene-2-carboxamide, N-ethyl-N-dodecyl-. (n.d.). Cheméo.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.

- Synthesis of 3-(N-substituted carboxamidomethylthio)-(4H)-1,2,4-triazoles. (2025).

- 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2023). MDPI.

- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.).

- Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)

- Synthesis, crystal structure and Hirshfeld surface analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone. (n.d.). PMC.

- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical and Pharmaceutical Sciences.

- 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide. (n.d.). PubChem.

- Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. (2024). Semantic Scholar.

- N-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide. (2025). Chemsrc.

- Ethyl 5-Formyl-1-(pyridin-3-yl)

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- 4-Amino-4H-1,2,4-Triazole Specific

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijmtlm.org [ijmtlm.org]

- 5. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. content.e-bookshelf.de [content.e-bookshelf.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. unifr.ch [unifr.ch]

- 11. researchgate.net [researchgate.net]

- 12. Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conformational Polymorphism [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Technical Support Center: Enhancing the Bioavailability of 1,2,4-Triazole Based Compounds

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenges associated with enhancing the bioavailability of 1,2,4-triazole based compounds. The unique physicochemical properties of the triazole scaffold, while beneficial for target engagement, often present significant hurdles in achieving adequate systemic exposure.[1][2] This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental questions researchers face when beginning their work on 1,2,4-triazole compounds.

Q1: Why do many of my 1,2,4-triazole compounds exhibit poor oral bioavailability?